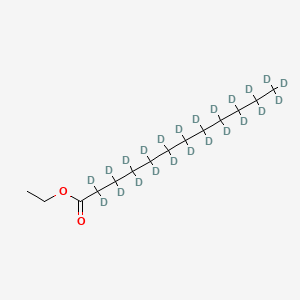

Ethyl dodecanoate-d23

Description

Significance of Stable Isotopically Labeled Fatty Acid Esters in Chemical Sciences

Stable isotopically labeled fatty acid esters, such as ethyl dodecanoate-d23, are powerful tools for tracing the metabolic fate of lipids in biological systems. Unlike radioactive isotopes, stable isotopes are not hazardous and can be safely used in a wider range of experiments, including those involving human subjects. researchgate.net The primary advantage of using these labeled compounds lies in their ability to be distinguished from their naturally occurring, non-labeled counterparts by mass spectrometry. This allows researchers to track the absorption, distribution, metabolism, and excretion of specific fatty acids and their derivatives with high precision. nih.govacs.org

Deuterium (B1214612) labeling is a technique that involves the substitution of hydrogen atoms in a molecule with deuterium atoms. youtube.com This process does not significantly alter the chemical structure of the molecule but does increase its mass, which can be detected by analytical instruments like mass spectrometers and nuclear magnetic resonance (NMR) spectrometers. youtube.comresearchgate.net This mass difference allows scientists to trace the movement and transformation of the labeled molecule within a complex biological system. youtube.com

The heavier deuterium atoms can also slow down certain chemical reactions, a phenomenon known as the kinetic isotope effect. researchgate.netnih.gov This effect is particularly useful in studying reaction mechanisms and can enhance the metabolic stability of drugs, potentially leading to improved therapeutic profiles. nih.govnih.gov In the context of large biomolecules like proteins, deuteration can improve the quality of NMR spectra, facilitating more detailed structural and dynamic studies. unl.pt

This compound serves as a model deuterated lipid for several reasons. As the ethyl ester of dodecanoic acid (lauric acid), it represents a common class of lipids with relevance to various biological processes and industrial applications. cymitquimica.comnih.gov Its fully deuterated alkyl chain provides a strong and unambiguous signal in mass spectrometry, making it an excellent tracer for metabolic studies. The stability of the carbon-deuterium bond also makes it resistant to non-enzymatic oxidation, which is advantageous for studying specific enzymatic pathways.

Role of Deuterium Labeling in Advanced Molecular Studies

Historical Context of Deuterated Lipid Research

The use of deuterium as a tracer in biological research dates back to the 1930s, shortly after its discovery by Harold Urey. nih.govmdpi.com Early studies utilized deuterium oxide (heavy water) to investigate fatty acid metabolism in mice, revealing that dietary fatty acids were stored before being oxidized. mdpi.com These foundational experiments established the utility of stable isotope labeling in understanding complex biological pathways.

Over the years, methods for incorporating deuterium into organic molecules have become increasingly sophisticated. nih.gov Initial techniques often involved harsh reaction conditions. jst.go.jp However, modern methods, including catalytic hydrogen isotope exchange (HIE) reactions and biocatalytic approaches, offer greater selectivity and efficiency under milder conditions. nih.govjst.go.jpbohrium.com The development of advanced analytical techniques, such as high-resolution mass spectrometry and multi-dimensional NMR spectroscopy, has further enhanced the power of deuterium labeling in chemical research. unl.ptacs.org

Early research employing deuterated long-chain esters focused on understanding lipid metabolism. For instance, studies using deuterated water helped to elucidate the pathways of de novo synthesis and chain elongation of long-chain fatty acids in various tissues. nih.gov Other work involved the use of selectively deuterated methyl laurate to analyze the vibrational spectra of esters, providing insights into their molecular structure and behavior. cdnsciencepub.com These pioneering studies laid the groundwork for the more complex metabolic flux analyses and drug development applications seen today.

Evolution of Deuterium Labeling Techniques in Organic and Analytical Chemistry

Scope and Academic Relevance of this compound Investigations

The academic relevance of this compound spans multiple disciplines. In biochemistry and medicine, it is used to study lipid metabolism, metabolic disorders, and the effects of drugs on lipid pathways. nih.gov In food science, it can be used as an internal standard for the quantification of flavor and fragrance compounds. medchemexpress.com Furthermore, in material science, deuterated molecules are used to improve the properties of materials like organic light-emitting diodes (OLEDs). acs.orgresearchgate.net The versatility and precision offered by this compound and other deuterated lipids ensure their continued importance in a wide range of scientific investigations.

Interactive Data Tables

Physical and Chemical Properties of Ethyl Dodecanoate (B1226587) (Unlabelled)

| Property | Value |

| Molecular Formula | C₁₄H₂₈O₂ |

| Molecular Weight | 228.37 g/mol nih.govcdnisotopes.comchemical-suppliers.eu |

| Physical Status | Liquid cdnisotopes.com |

| Color | Colorless to pale yellow cymitquimica.comcdnisotopes.comchemical-suppliers.eu |

| Melting Point | -10 °C (14 °F) cdnisotopes.comchemical-suppliers.eu |

| Boiling Point | 269 °C (516 °F) cdnisotopes.comchemical-suppliers.eu |

| Density | 0.862 g/mL cdnisotopes.com |

| Flash Point | 131 °C (268 °F) cdnisotopes.com |

| Water Solubility | Practically insoluble |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h3-13H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXKVMNBHPAILY-WZPUNXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Isotopic Purity Assessment of Ethyl Dodecanoate D23

Strategies for Complete Deuteration of Dodecanoate (B1226587) Chain

Achieving near-complete deuteration of the C12 alkyl chain of dodecanoic acid is the foundational step in synthesizing ethyl dodecanoate-d23. This process, often referred to as perdeuteration, involves replacing all 23 hydrogen atoms on the acyl chain with deuterium (B1214612). Various advanced methodologies have been developed to accomplish this with high efficiency and isotopic enrichment.

Chemo-Enzymatic Synthesis Routes for Deuterated Fatty Acids

Chemo-enzymatic approaches combine the high selectivity of biological catalysts with the broad applicability of chemical reactions. While direct enzymatic perdeuteration is not common, enzymes like lipases are used for their high regioselectivity in hydrolysis or esterification steps, which can be integrated into a multi-step synthesis. acs.orgnih.gov For instance, a general strategy involves using an enzyme to hydrolyze a complex lipid to release a fatty acid, which is then subjected to chemical deuteration. europa.eu Subsequently, the same or a different lipase (B570770) can be used to re-esterify the now-deuterated fatty acid. acs.org

This modular approach is particularly advantageous when constructing complex deuterated molecules, such as phospholipids (B1166683), where enzymes can specifically target one position on a glycerol (B35011) backbone, leaving another for chemical modification. europa.eu The use of enzymes like Candida antarctica lipase B (CAL-B) is well-established for mediating esterification and transesterification reactions under mild conditions, which is crucial for preserving the integrity of the deuterated chain once formed. nih.gov

Catalytic Deuteration Approaches for Ester Synthesis

Catalytic hydrogen-isotope exchange (HIE) is a primary method for producing perdeuterated fatty acids. This technique typically employs a heterogeneous metal catalyst, such as platinum or palladium on a carbon support (Pt/C or Pd/C), to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, most commonly heavy water (D₂O). nih.govansto.gov.au

A robust method involves heating the fatty acid (lauric acid) in D₂O with a platinum metal catalyst in a high-pressure vessel, such as a Parr reactor. europa.eugoogle.com To achieve the high levels of isotopic enrichment required for standards like this compound (e.g., >98 atom % D), the reaction is often repeated multiple times with fresh catalyst and D₂O. europa.eucdnisotopes.com A patented method describes the use of an alkali-deuteroxide (like NaOD) in the D₂O solution to enhance the exchange efficiency, yielding perdeuterated fatty acids with isotopic purity up to 98%. google.com More recent photocatalytic methods have also been explored for deuteration, although these often target specific positions or result in partial labeling rather than the exhaustive deuteration required for a d23 isotopologue. rsc.org

| Method | Catalyst/Reagents | Conditions | Typical Isotopic Purity | Reference |

|---|---|---|---|---|

| Hydrothermal H/D Exchange | Pt/C, D₂O | High temperature (>140°C) and pressure in Parr reactor | >98% (after multiple cycles) | europa.euansto.gov.au |

| Alkali-Enhanced H/D Exchange | Platinum metal, D₂O, NaOD | Heating in a closed vessel | 98% | google.com |

| Photocatalytic Deuteration | Au/TiO₂, D₂O | UV irradiation, room temperature | Mono-deuteration (not suitable for perdeuteration) | rsc.org |

Novel Flow Chemistry Methods for Scalable Deuteration

Flow chemistry has emerged as a powerful tool for deuteration reactions, offering significant advantages over traditional batch processing. ansto.gov.aucolab.ws Continuous flow reactors, such as the H-Cube® system, can generate high-purity deuterium gas (D₂) in-situ via the electrolysis of D₂O. thalesnano.comresearchgate.net This approach is inherently safer as it avoids the handling and storage of pressurized D₂ gas.

In a typical flow setup, a solution of the substrate in an aprotic solvent is mixed with the continuously generated D₂ gas and passed through a heated cartridge containing a heterogeneous catalyst (e.g., Pd/C). thalesnano.com The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of deuterium incorporation and minimization of side products or decomposition. ansto.gov.au This high degree of control can enhance the efficiency and selectivity of deuteration reactions. researchgate.net Flow chemistry is particularly promising for the scalable, multigram synthesis of deuterated compounds, addressing the limitations of labor-intensive and scale-restricted batch methods. ansto.gov.au

| Parameter | Batch Deuteration | Flow Chemistry Deuteration | Reference |

|---|---|---|---|

| Deuterium Source | D₂O or high-pressure D₂ gas | D₂O (for in-situ D₂ generation) | ansto.gov.authalesnano.com |

| Safety | Requires handling of high-pressure, flammable gas | Safer due to in-situ generation of small amounts of D₂ | researchgate.net |

| Scalability | Limited scale, labor-intensive | Easily scalable for multigram synthesis | ansto.gov.au |

| Process Control | Less precise control over temperature and pressure gradients | Precise, real-time control of all reaction parameters | ansto.gov.auresearchgate.net |

| Efficiency | May require long reaction times and multiple cycles | Can lead to increased efficiency and reduced reaction time | ansto.gov.au |

Esterification Techniques for Deuterated Dodecanoic Acid

Once dodecanoic acid-d23 is obtained with the desired isotopic purity, it must be converted to its ethyl ester. The esterification process must be efficient and mild to prevent any potential loss of deuterium through back-exchange.

Optimization of Ethyl Ester Formation with Deuterated Precursors

The most common method for synthesizing ethyl dodecanoate from dodecanoic acid is the Fischer-Speier esterification. cerritos.edu This equilibrium-controlled reaction involves treating the carboxylic acid (dodecanoic acid-d23) with an alcohol (ethanol) in the presence of an acid catalyst. To optimize the formation of the ethyl ester, several parameters are controlled:

Le Châtelier's Principle : A large excess of ethanol (B145695) is typically used to drive the equilibrium towards the product side. cerritos.edu

Catalyst : While strong mineral acids like sulfuric acid (H₂SO₄) are effective, they can be harsh. cerritos.edu Alternative catalysts include solid acid resins like Amberlyst-16, which simplify product purification and can be used in fixed-bed reactors for continuous production. csic.es More advanced, moisture-tolerant catalysts, such as certain zirconium complexes, have also been developed to improve yields in less-than-anhydrous conditions. acs.org

Water Removal : The water produced during the reaction is often removed using a Dean-Stark apparatus to further shift the equilibrium towards the ester product. researchgate.net

Temperature : The reaction is typically heated to reflux to increase the reaction rate, with the temperature dictated by the boiling point of the alcohol solvent. cerritos.edu

Studies using deuterated acids have shown that their esterification behavior is similar to their non-deuterated analogues, allowing for the application of established optimization strategies. researchgate.net

Control of Esterification Selectivity and Yield for Isotopically Labeled Compounds

Controlling selectivity in the esterification of dodecanoic acid-d23 is paramount to ensure high chemical yield without compromising isotopic purity. The primary concern is preventing side reactions and the potential for H/D back-exchange, particularly at the α-carbon position. Although C-D bonds are stronger than C-H bonds, harsh reaction conditions (e.g., very high temperatures or strongly acidic/basic media) should be avoided.

Strategies to enhance selectivity and yield include:

Enzymatic Catalysis : Using lipases (e.g., Novozym 435) for esterification offers exceptional selectivity under very mild conditions (neutral pH, moderate temperatures), thereby protecting the deuterated chain from degradation or back-exchange. nih.govmdpi.com

Solid Acid Catalysts : As mentioned, solid catalysts like Amberlyst-16 can provide high conversion rates (>98%) and yields, while being easily separable from the reaction mixture, which simplifies purification and prevents contamination of the final product. csic.es

Steglich Esterification : For smaller-scale or more sensitive syntheses, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) can be used to form the ester bond under very mild, non-acidic conditions at room temperature. nih.gov

The choice of method depends on the required scale and purity, with chemo-enzymatic and solid-phase catalysis offering significant advantages for producing high-purity, isotopically-labeled compounds.

| Esterification Method | Catalyst/Reagents | Key Advantages for Deuterated Compounds | Reference |

|---|---|---|---|

| Fischer-Speier Esterification | H₂SO₄ or HCl in excess EtOH | Simple, well-established, cost-effective. | cerritos.edu |

| Solid-Acid Catalysis | Amberlyst-16 | High yield (>98%), easy catalyst removal, suitable for flow systems. | csic.es |

| Enzymatic Esterification | Immobilized Lipase (e.g., Novozym 435) | High selectivity, very mild conditions, preserves isotopic integrity. | nih.govmdpi.com |

| Steglich Esterification | DCC, DMAP | Mild, non-acidic conditions at room temperature. | nih.gov |

Rigorous Assessment of Isotopic Purity and Regioselectivity

High-Resolution Mass Spectrometry for Deuterium Content and Distribution Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the isotopic purity of deuterated compounds. nih.gov Techniques such as electrospray ionization (ESI)-HRMS allow for the precise measurement of the mass-to-charge ratio (m/z) of ions, making it possible to distinguish between different isotopologues—molecules that differ only in their isotopic composition. rsc.orgresearchgate.net This capability is fundamental for calculating the deuterium content in a sample of this compound.

Furthermore, tandem mass spectrometry (MS/MS) can be employed to gain insights into the regioselectivity of the deuteration, i.e., the specific positions of the deuterium atoms within the molecule. nih.gov By inducing fragmentation of the parent ion and analyzing the resulting product ions, it is possible to deduce the location of the deuterium labels along the fatty acid chain and the ethyl group. This is crucial for verifying that the synthesis method achieved the intended labeling pattern. nih.gov The combination of HRMS and UPLC-HRMS offers a rapid, highly sensitive, and low-sample-consumption method for this analysis. nih.govresearchgate.net

| Isotopologue | Description | Expected m/z (example) | Significance in Analysis |

|---|---|---|---|

| d0 | Unlabeled Ethyl dodecanoate | 228.2089 | Indicates the amount of residual starting material or proton back-exchange. |

| d1-d22 | Partially deuterated isotopologues | Varies | Represents the distribution of isotopic enrichment; high abundance may indicate incomplete deuteration. |

| d23 | Fully deuterated Ethyl dodecanoate | 251.3524 | The target compound; its relative abundance is the primary measure of isotopic purity. |

This table illustrates the theoretical isotopologues of Ethyl dodecanoate that HRMS can distinguish to determine isotopic purity. The m/z values are illustrative and would be precisely measured in an actual analysis.

Advanced Nuclear Magnetic Resonance Spectroscopy for Isotopic Enrichment Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information to mass spectrometry, offering detailed structural confirmation and site-specific isotopic enrichment data. rsc.org For highly deuterated compounds like this compound, where conventional proton NMR (¹H-NMR) signals are very weak due to the low abundance of residual protons, Deuterium NMR (²H-NMR or D-NMR) is a powerful alternative. sigmaaldrich.com

²H-NMR directly observes the deuterium nuclei, providing a spectrum where the chemical shifts are very similar to those in ¹H-NMR, allowing for straightforward spectral interpretation. sigmaaldrich.com The integration of the signals in a quantitative ²H-NMR spectrum allows for the determination of the deuterium atom percentage at different positions within the molecule. sigmaaldrich.comresearchgate.net This technique is particularly useful for verifying the regioselectivity of deuteration and for directly observing and quantifying labile deuterium atoms (e.g., on hydroxyl or amine groups), which can be challenging with other methods. sigmaaldrich.com

Another advanced NMR technique involves the use of ¹³C NMR. The presence of deuterium atoms on or adjacent to a carbon atom induces a small change in the ¹³C chemical shift, known as a deuterium-induced isotope shift. nih.govresearchgate.net By acquiring a ¹³C spectrum while decoupling both ¹H and ²H nuclei, it is possible to resolve the signals from different isotopologues. nih.gov This allows for the quantification of deuterium labeling at specific carbon sites, providing a highly detailed profile of isotopic enrichment throughout the molecule. nih.govresearchgate.net

| Property | Proton (¹H) | Deuteron (B1233211) (²H) | Implication for NMR Analysis |

|---|---|---|---|

| Natural Abundance | 99.985% | 0.015% | ²H-NMR requires enriched samples for good signal-to-noise; it produces a "clean" spectrum with minimal background for highly deuterated compounds. sigmaaldrich.comnih.gov |

| Spin Quantum Number (I) | 1/2 | 1 | ²H is a quadrupolar nucleus, which can lead to broader resonance lines compared to ¹H. |

| Resonance Frequency (at 9.4 T) | ~400 MHz | ~61 MHz | Requires a spectrometer capable of observing the lower frequency of deuterium. sigmaaldrich.com |

| Quantitative Ability | Excellent | Relatively quantitative | With proper parameter settings, ²H-NMR peak integrals can be used for quantitative analysis of deuterium content. sigmaaldrich.com |

This table compares the fundamental properties of proton and deuteron nuclei and their impact on NMR spectroscopy for the analysis of deuterated compounds. sigmaaldrich.com

Chromatographic Methods for Purity Verification of Deuterated Esters

Chromatographic techniques, particularly gas chromatography (GC), are essential for verifying the chemical and, to some extent, isotopic purity of volatile deuterated esters like this compound. chromatographytoday.com GC, often coupled with a mass spectrometer (GC-MS), separates compounds based on their volatility and interaction with the stationary phase of the chromatographic column.

A phenomenon known as the kinetic or chromatographic H/D isotope effect allows for the separation of deuterated compounds from their non-deuterated (protiated) counterparts. nih.gov Deuterated compounds often elute slightly earlier than their protiated analogs under typical GC conditions. nih.gov This separation can be exploited to assess the purity of the deuterated ester, providing a visual representation of the presence of any unlabeled material in the final product. nih.gov

For quantitative analysis, a known amount of a deuterated internal standard is added to the sample. lipidmaps.orgjianhaidulab.com The response of the analyte is measured relative to the constant response of the internal standard, allowing for accurate quantification of the chemical purity of the this compound sample, separate from its isotopic enrichment. Automated sample preparation methods for creating fatty acid methyl esters (FAMEs) for GC analysis have been developed to ensure high throughput and reproducibility. chromatographytoday.com The combination of a chromatographic separation with mass spectrometric detection (GC-MS) provides a powerful tool for both quantifying chemical impurities and confirming the isotopic composition of the eluting peaks. researchgate.netagriculturejournals.cz

| Chromatographic Method | Principle | Application for Deuterated Esters | Reference |

|---|---|---|---|

| Gas Chromatography (GC) with Flame Ionization Detection (FID) | Separation based on boiling point and polarity. Detection based on ion generation in a flame. | Can separate deuterated and non-deuterated esters. Used for quantifying chemical purity and relative amounts of fatty acid chains after transesterification. acs.org | acs.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines GC separation with MS detection for identification and quantification. | Confirms the identity of separated peaks, quantifies chemical impurities, and verifies isotopic enrichment of the main component. agriculturejournals.cz | agriculturejournals.cz |

| Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) | High-efficiency liquid chromatography separation coupled with high-resolution mass detection. | Used for purity analysis and provides highly accurate mass data for isotopic purity calculations. nih.gov | nih.gov |

Applications in Advanced Quantitative Analytical Methodologies

Internal Standard Applications in Mass Spectrometry-Based Lipidomics

In the field of lipidomics, which involves the comprehensive analysis of lipids in biological systems, the complexity of samples presents significant analytical challenges. Ethyl dodecanoate-d23 is employed as an internal standard to navigate these challenges, ensuring data quality and reliability. nih.gov An internal standard is a compound with a known concentration that is added to a sample prior to analysis. avantiresearch.comresearchgate.net Because it is subjected to the same experimental conditions as the analyte of interest—from extraction to detection—it can be used to correct for variations and losses during the analytical workflow. nih.gov

Stable Isotope Dilution (SID) coupled with mass spectrometry is a gold-standard technique for quantitative analysis. The methodology involves introducing a known quantity of a stable isotope-labeled compound, such as this compound, into a sample. This deuterated standard is chemically identical to the endogenous (unlabeled) analyte, meaning it exhibits the same behavior during sample preparation, extraction, and chromatographic separation.

However, due to its higher mass, it is easily distinguishable by the mass spectrometer. spectroscopyonline.com The quantification of the native analyte is then based on the measured ratio of the natural analyte's signal to the labeled standard's signal. The use of a highly deuterated standard like this compound provides a distinct mass signature, minimizing spectral overlap and enhancing detection sensitivity in GC-MS and LC-MS/MS analyses. This approach allows for the optimization of protocols to achieve high precision and accuracy in determining the concentration of lipids.

Biological samples of non-human origin, such as those from food products or environmental studies, are inherently complex. mdpi.comnih.gov This complexity can lead to "matrix effects," where other components in the sample interfere with the ionization of the target analyte in the mass spectrometer's source. researchgate.net This interference, known as ion suppression or enhancement, can cause significant errors in quantification.

This compound plays a crucial role in mitigating these matrix effects. researchgate.net Since the deuterated internal standard co-elutes with the unlabeled analyte and shares nearly identical physicochemical properties, it is affected by matrix interferences in the same way. By calculating the ratio of the analyte to the internal standard, the variability introduced by the matrix is effectively normalized. This strategy has been successfully applied in the analysis of various food matrices. For instance, a deuterated analog, lauric arginate ethyl ester-d23 (LAE-d23), was used as an internal standard to develop a robust method for analyzing the food preservative LAE, demonstrating excellent performance in compensating for matrix effects in diverse food samples. nih.govdoi.org Similarly, deuterated ethyl esters are used as internal standards for quantifying volatile esters like ethyl dodecanoate (B1226587) in alcoholic beverages such as wine and whiskey. mdpi.commdpi.com

Matrix Effects Compensation and Calibration Strategies in Complex Biological Samples (Non-Human Origin)

Chromatographic Method Development and Validation

This compound is instrumental not only in routine quantitative analysis but also in the development and validation of new chromatographic methods. Its predictable behavior and clear mass spectrometric signature make it a reliable benchmark for assessing method performance.

In the development of LC-MS and LC-MS/MS methods, deuterated standards are essential for validating key performance indicators. A study on the determination of lauric arginate ethyl ester (LAE) in food utilized LAE-d23 as an internal standard to validate the entire analytical method. nih.govdoi.org The standard was added to various food matrices, which were then analyzed to determine the method's linearity, limits of detection (LOD), limits of quantification (LOQ), recovery, and precision. nih.govdoi.org The stable and consistent performance of the d23-labeled standard across all validation experiments confirmed that the developed LC-MS/MS method was fast, robust, and reliable for routine analysis. nih.govdoi.org

The table below summarizes the validation results from the LC-MS/MS method developed using a d23-labeled internal standard for food analysis, illustrating its effectiveness. nih.govdoi.org

| Parameter | Liquid Samples | Solid Samples |

| Limit of Detection (LOD) | 0.32 mg/kg | 1.0 mg/kg |

| Limit of Quantitation (LOQ) | 4.4 mg/kg | 14 mg/kg |

| Spike Recovery | 90% to 110% | 90% to 110% |

| Precision (%RSD) | < 10% | < 10% |

| This table presents data from a study on a related d23-labeled compound, LAE-d23, used as an internal standard. nih.govdoi.org |

Ethyl dodecanoate and other fatty acid ethyl esters are volatile compounds, making them well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.comresearchgate.net In the analysis of volatile profiles, such as those for beverages and food, GC-MS is a powerful tool. The use of deuterated esters as internal standards is critical for developing specific and reliable GC-MS methods. researchgate.net

For example, in the analysis of whiskey, a dispersive liquid-liquid microextraction (DLLμE) method coupled with GC-MS was developed to establish the volatilomic fingerprint. mdpi.com This method identified and quantified 37 volatile organic compounds (VOCs), with esters being a predominant chemical family responsible for the fruity and floral notes. Ethyl dodecanoate was among the key esters identified. mdpi.com The use of internal standards in such methods is crucial for achieving the good linearity, recovery, and precision necessary for discriminating between samples based on their volatile profiles. mdpi.com

The following table shows the concentrations of major ethyl esters found in a study of various whiskeys, a type of analysis where a deuterated standard like this compound would be invaluable for accurate quantification. mdpi.com

| Compound | Average Concentration (µg/L) |

| Ethyl hexanoate | 79.7 |

| Ethyl octanoate | 48.5 |

| Ethyl decanoate | 109 |

| Ethyl dodecanoate | Not specified as average, but identified as a key discriminator |

| This table presents data from a GC-MS analysis of whiskey volatiles. mdpi.com |

Methodological Advancements for Co-Elution and Interference Mitigation

In complex biological samples, the sheer diversity of lipid molecules often leads to co-elution, where multiple compounds emerge from the chromatography column at the same time. This, along with matrix effects, can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a cornerstone strategy to overcome these challenges.

As a deuterated analogue, this compound is chemically almost identical to its non-deuterated counterpart, meaning it behaves similarly during sample extraction, derivatization, and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the workflow, it can effectively normalize variations. For instance, the deuterated ester is utilized in mass spectrometry for precise quantification due to its distinct isotopic signature. Any loss of the analyte during sample preparation or fluctuations in instrument response will affect the internal standard to a similar degree. The ratio of the analyte signal to the internal standard signal provides a much more accurate and reproducible measure of the analyte's concentration than the analyte signal alone.

While ideally a SIL-IS co-elutes perfectly with the analyte, slight chromatographic shifts can sometimes occur due to the kinetic isotope effect. However, for many applications, this effect is minimal and does not significantly impact the corrective power of the standard. The primary benefit remains its ability to compensate for matrix-induced signal suppression or enhancement, a significant source of error in quantitative lipidomics.

Non-Targeted and Targeted Lipidomics Workflows Utilizing this compound Analogues

Lipidomics, the large-scale study of lipids, employs both targeted and non-targeted approaches. In targeted lipidomics, a predefined list of lipids is quantified with high precision and sensitivity. Non-targeted lipidomics, on the other hand, aims to comprehensively profile all detectable lipids in a sample to identify changes in response to a particular condition or stimulus. This compound and similar deuterated standards are integral to both workflows.

Integration into Comprehensive Lipidomic Profiling Studies

In comprehensive lipidomic profiling, a panel of internal standards representing different lipid classes is often used to achieve broad quantification coverage. This compound, as a fatty acid ethyl ester, can be included in this panel to ensure accurate quantification of this specific lipid class.

The general workflow for such studies involves the following key steps:

Sample Preparation: A known quantity of the internal standard mixture, including this compound, is added to the biological sample (e.g., plasma, tissue homogenate).

Lipid Extraction: Lipids are extracted from the sample matrix using an organic solvent system.

Chromatographic Separation: The lipid extract is separated using techniques like gas chromatography (GC) or liquid chromatography (LC).

Mass Spectrometric Detection: The separated lipids are detected and fragmented by a mass spectrometer (e.g., GC-MS, LC-MS/MS).

Data Analysis: The signals of the endogenous lipids are normalized to the signals of their corresponding deuterated internal standards to yield accurate quantitative data.

The high isotopic purity of commercially available this compound is crucial in this context to minimize any interference from naturally occurring isotopes.

Application in Differential Analysis of Lipid Profiles in Non-Human Biological Systems

Differential analysis aims to identify statistically significant differences in lipid concentrations between different experimental groups (e.g., control vs. treated). This is a common approach in preclinical research using non-human biological systems to understand disease mechanisms or the effects of a new drug.

In such studies, the precision and accuracy afforded by using this compound as an internal standard are paramount. By ensuring that any observed changes in lipid levels are genuine biological effects and not analytical artifacts, researchers can have higher confidence in their findings. For example, in studies investigating metabolic changes in animal models, this compound would enable the robust quantification of fatty acid ethyl esters, which could be relevant in studies of alcohol metabolism or other metabolic pathways. The stability of the deuterated standard throughout the analytical process is key to generating reliable data for comparative analysis.

Applications in Isotopic Tracing and Mechanistic Studies Non Human/non Clinical

Elucidation of Metabolic Pathways in Non-Human Organisms

The heavy isotope signature of ethyl dodecanoate-d23 makes it an invaluable tracer for elucidating complex metabolic pathways in a variety of non-human biological systems. When introduced into a system, the deuterated molecule can be distinguished from its naturally occurring, non-labeled counterparts, enabling the tracking of its incorporation and transformation.

Tracing Fatty Acid Elongation and Desaturation Pathways in Microorganisms

In microorganisms such as the yeast Saccharomyces cerevisiae, fatty acid metabolism is a central process for building cell membranes, storing energy, and producing signaling molecules. nih.govnih.gov Ethyl dodecanoate (B1226587), once hydrolyzed to dodecanoic acid, can enter these pathways. While direct studies using this compound are not extensively documented, research on the metabolism of its parent fatty acid, dodecanoic acid, in engineered Pseudomonas chlororaphis demonstrates the principle. In these studies, dodecanoic acid is used as a precursor for the synthesis of biopolymers, indicating its integration into the bacterium's metabolic network. Similarly, in Saccharomyces cerevisiae, the metabolism of fatty acids is intricately regulated, involving multiple enzymes for activation, transport, and modification. nih.govfrontiersin.org

The use of isotopically labeled fatty acids, such as ¹³C-linoleic acid, in Saccharomyces cerevisiae has shown that these molecules are taken up and metabolized, leading to the formation of other labeled fatty acids. researchgate.net This demonstrates the feasibility of using labeled compounds like this compound to trace fatty acid elongation and desaturation steps. For instance, if this compound were supplied to a microorganism, the deuterium-labeled dodecanoyl-CoA could be elongated by the fatty acid synthase (FAS) complex, leading to the formation of longer-chain deuterated fatty acids. The detection of these heavier fatty acids by mass spectrometry would provide direct evidence of the elongation pathway's activity.

A study on Saccharomyces cerevisiae demonstrated that the formation of fatty acid ethyl esters, including ethyl dodecanoate, is influenced by the redox state of the cell, specifically the availability of NADH and NADPH. nih.gov This suggests that tracing the metabolism of this compound could also provide insights into the interplay between fatty acid metabolism and the central carbon metabolism that supplies these essential cofactors.

Investigating Lipid Turnover and Biosynthesis in Animal Models (Non-Human)

Isotopically labeled molecules are fundamental to studying the dynamic processes of lipid turnover and biosynthesis in non-human animal models. While specific studies on this compound are not prominent, the use of deuterated water (D₂O) to study lipid metabolism in mice provides a strong analogous framework. In these studies, D₂O is administered, and the incorporation of deuterium (B1214612) into newly synthesized lipids is measured. nih.govresearchgate.net This method has been used to determine the turnover rate of over 500 different lipids in various organs, revealing that the liver, plasma, and lungs exhibit the highest levels of deuterium incorporation. nih.govresearchgate.net

The use of deuterated fatty acids offers a more direct way to trace the fate of specific lipid species. For example, studies in deer mice have utilized deuterium-labeled fatty acid ethyl esters, including ethyl laurate-d5, as internal standards to quantify the levels of various fatty acid ethyl esters in the liver. nih.gov This methodology could be directly applied using this compound as a tracer to investigate its incorporation into more complex lipids like triglycerides and phospholipids (B1166683) and to quantify the rate of lipid turnover in different tissues.

In insects, isotopically labeled fatty acids have been used to trace the biosynthesis of pheromones. For instance, feeding bumblebees (genus Bombus) with ¹³C and ²H-labeled fatty acids revealed that these precursors were converted into the main components of their labial gland secretions, which function as marking pheromones. nih.gov Given that ethyl dodecanoate is a component of the pheromones of some bumblebee species, a similar experiment using this compound could provide precise details about the biosynthetic pathway leading to this specific pheromone component.

Studying Carbon Fluxes and Intermediary Metabolism in in vitro Systems

In vitro systems, such as cell cultures and isolated organelles, are crucial for dissecting metabolic pathways in a controlled environment. The use of stable isotope tracers is a cornerstone of metabolic flux analysis, which aims to quantify the rates of metabolic reactions. Deuterated water has been shown to be a cost-effective and substrate-agnostic tracer for investigating the reversibility and thermodynamics of reactions in the central carbon metabolism of bacteria like E. coli. unl.edu

While direct studies are limited, this compound can be used to trace carbon flux in in vitro systems. After hydrolysis to dodecanoic acid-d23, the fatty acid can be broken down through β-oxidation to produce deuterated acetyl-CoA. This labeled acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle and other biosynthetic pathways. By analyzing the isotopic enrichment of downstream metabolites, researchers can quantify the contribution of dodecanoate to the total carbon flux. In genetically engineered microorganisms designed for the production of specific chemicals, such as the synthesis of dodecanedioic acid from methyl laurate in Candida tropicalis, tracing with a deuterated substrate could precisely map the efficiency of the engineered pathway and identify potential bottlenecks. google.com

The table below summarizes the potential applications of this compound in tracing metabolic pathways based on analogous studies.

| Organism/System | Metabolic Pathway | Potential Finding with this compound | Analogous Study Finding |

| Saccharomyces cerevisiae | Fatty Acid Elongation | Direct measurement of the rate of conversion of dodecanoate to longer-chain fatty acids. | ¹³C-linoleic acid is metabolized to other fatty acids. researchgate.net |

| Non-human animal models (e.g., mice, insects) | Lipid Turnover and Pheromone Biosynthesis | Quantification of the rate of incorporation of the dodecanoate moiety into tissue lipids or specific pheromones. | D₂O administration reveals lipid turnover rates in various mouse organs. nih.govresearchgate.net Labeled fatty acids are converted to pheromones in bumblebees. nih.gov |

| In vitro cell cultures | Carbon Flux Analysis | Tracing the flow of carbon from dodecanoate through β-oxidation and into the central carbon metabolism. | Deuterated water is used to study the reversibility of central carbon metabolism reactions. unl.edu |

Understanding Enzyme Substrate Specificity and Reaction Mechanisms

The substitution of hydrogen with deuterium in this compound can significantly influence the rate of enzyme-catalyzed reactions in which a carbon-hydrogen bond is broken in the rate-determining step. This phenomenon, known as the deuterium kinetic isotope effect (KIE), provides a powerful tool for elucidating enzymatic mechanisms.

Deuterium Kinetic Isotope Effects in Enzymatic Reactions

The deuterium kinetic isotope effect (KIE) is the ratio of the reaction rate for a substrate containing hydrogen to the rate for the same substrate in which one or more hydrogens have been replaced with deuterium (kH/kD). A primary KIE greater than 1 is observed when a C-H bond to the isotopic atom is broken during the rate-limiting step of a reaction. The magnitude of the KIE can provide insights into the transition state of the reaction.

In the context of this compound, one could investigate the KIE for enzymes that act on it, such as lipases or esterases that catalyze its hydrolysis. If the abstraction of a deuterium atom from the acyl chain is part of the rate-limiting step of an enzymatic transformation (for example, in a desaturation or hydroxylation reaction), a significant KIE would be expected. The table below presents hypothetical KIE values and their mechanistic implications for an enzyme acting on this compound.

| Enzyme Type | Reaction | Hypothetical kH/kD | Mechanistic Implication |

| Lipase (B570770) | Hydrolysis | ~1 | C-H bond cleavage is not rate-limiting. |

| Desaturase | Desaturation | >1 | C-H bond cleavage is part of the rate-limiting step. |

| Hydroxylase | Hydroxylation | >1 | C-H bond cleavage is part of the rate-limiting step. |

Probing Stereochemical Course of Biochemical Transformations

Deuterium labeling is a classic and powerful method for elucidating the stereochemical course of enzymatic reactions. polimi.it By using stereospecifically labeled substrates and analyzing the position and stereochemistry of the deuterium in the product, researchers can determine whether a reaction proceeds with, for example, syn or anti addition or elimination.

For instance, in the study of ene-reductases, deuterium labeling of the substrate and the use of deuterated water (D₂O) as a solvent have been employed to determine the stereochemistry of hydrogen addition to a carbon-carbon double bond. polimi.it By analyzing the resulting deuterated products using NMR spectroscopy, the researchers could deduce the binding mode of the substrate in the enzyme's active site. polimi.it

A similar approach could be applied using this compound to study enzymes that act on its acyl chain. For example, if an enzyme catalyzes the introduction of a double bond (desaturation), using this compound and analyzing the resulting deuterated ethyl dodecenoate would reveal which specific deuterium atoms are removed and from which face of the molecule they are abstracted. This information is critical for understanding the three-dimensional arrangement of the substrate within the enzyme's active site and the precise mechanism of catalysis. Studies on terpene synthases have used deuterium-labeled precursors to elucidate the complex cyclization and rearrangement reactions, demonstrating the power of this technique to unravel intricate biochemical transformations. cdnsciencepub.comnih.gov

Applications in Environmental Fate and Bioremediation Studies

Tracing Biodegradation Pathways of Esters in Environmental Matrices

The primary degradation route for esters in the environment is through hydrolysis, a reaction that splits the ester into its constituent alcohol and carboxylic acid. libretexts.orgchemguide.co.uk This process can be abiotic (a chemical reaction with water) or, more commonly, biotic, mediated by microbial enzymes called esterases. Stable isotope probing (SIP) with compounds like this compound enables scientists to meticulously track this breakdown.

When this compound is introduced into an environmental matrix such as soil or water, its transformation can be monitored over time. The fundamental hydrolysis reaction is as follows:

C₁₁H₂₃COOC₂H₅ + H₂O → C₁₁H₂₃COOH + C₂H₅OH

In the case of the deuterated compound, the reaction yields deuterated dodecanoic acid:

C₁₁D₂₃COOC₂H₅ + H₂O → C₁₁D₂₃COOH + C₂H₅OH

By analyzing samples using techniques like gas chromatography-mass spectrometry (GC-MS), researchers can identify and quantify the disappearance of the parent ester and the appearance of its deuterated carboxylic acid product, dodecanoic acid-d23. This provides direct evidence of ester hydrolysis.

Research Findings:

While specific studies on the environmental fate of this compound are not extensively published, the principles of using deuterated fatty acids as tracers are well-established. In a hypothetical study, if this compound were incubated with a soil sample, one would expect to observe the transformation products over time. The data could be represented as follows:

| Time (Days) | This compound Concentration (µg/kg soil) | Dodecanoic acid-d23 Concentration (µg/kg soil) |

| 0 | 1000 | 0 |

| 7 | 650 | 350 |

| 14 | 300 | 700 |

| 28 | 50 | 950 |

| 56 | <10 | >990 |

| This table is a hypothetical representation of expected results from a biodegradation study in a soil matrix, illustrating the conversion of the deuterated ester to its corresponding deuterated carboxylic acid. |

This approach not only confirms the degradation pathway but also allows for the calculation of degradation rates, providing vital information for environmental risk assessments of similar ester compounds.

Monitoring Microbial Transformation of Deuterated Dodecanoate Esters

Beyond simple hydrolysis, microorganisms can further metabolize the resulting dodecanoic acid. The degradation of fatty acids like dodecanoic acid is a fundamental microbial process. Aerobic degradation of the alkyl chain is typically initiated by monooxygenase enzymes, which introduce an oxygen atom, leading to the formation of an alcohol that is subsequently oxidized. nih.gov

Using this compound as a starting material, researchers can trace the deuterium label into the microbial biomass. When microorganisms consume the dodecanoic acid-d23 as a carbon source, the deuterium atoms are incorporated into their cellular components, such as their own fatty acids in cell membranes. This process is a cornerstone of stable isotope probing (SIP). karger.com

Research Findings:

By extracting microbial lipids from an environmental sample amended with this compound, scientists can analyze the fatty acid methyl esters (FAMEs) for the presence of deuterium. The detection of deuterated microbial FAMEs is definitive proof that the microbial community is actively metabolizing the dodecanoate portion of the original ester.

A hypothetical experiment could involve incubating sediment with this compound and analyzing the microbial phospholipid-derived fatty acids (PLFAs) at different time points.

| Microbial PLFA | Deuterium Incorporation (Atom % Excess) - Day 0 | Deuterium Incorporation (Atom % Excess) - Day 30 |

| C16:0 | 0 | 5.2 |

| C18:1 | 0 | 4.8 |

| C16:1 | 0 | 6.1 |

| Branched C15:0 | 0 | 1.5 |

| This table provides hypothetical data showing the incorporation of deuterium from deuterated dodecanoate into the fatty acids of the microbial biomass in a sediment sample. The "Atom % Excess" represents the increase in deuterium content above the natural background level. |

These findings would indicate that specific groups of bacteria, identified by their characteristic PLFA biomarkers, are responsible for the degradation of the dodecanoate. This level of detail is invaluable for identifying the key microbial players in the bioremediation of ester-based pollutants and understanding the intricate workings of microbial food webs in contaminated environments. chemguide.co.uk The technique is sensitive enough to detect very slow microbial growth and activity, which is characteristic of many natural environments like sub-seafloor sediments. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Utilization in Neutron Scattering Techniques for Membrane Biophysics

Neutron scattering is an exceptionally potent tool for studying the structure and dynamics of biological materials, particularly lipid membranes. bohrium.comaip.org These techniques are non-destructive and can probe length scales from the sub-nanometer to hundreds of nanometers. bohrium.com The utility of neutrons in membrane biophysics is profoundly enhanced by deuterium (B1214612) labeling, as seen with compounds like Ethyl dodecanoate-d23. researchgate.netnih.gov

The core principle behind the power of deuterium in neutron scattering is 'contrast variation'. rsc.orgresearchgate.net Neutrons scatter differently from hydrogen and deuterium nuclei; they have vastly different neutron scattering length densities (SLDs). This difference allows researchers to selectively highlight or mask specific components within a complex molecular assembly, such as a lipid bilayer. researchgate.netfrontiersin.org By strategically replacing hydrogen with deuterium in a molecule like ethyl dodecanoate (B1226587), its SLD can be precisely tuned. osti.gov For instance, a fully deuterated lipid chain can be made to have the same SLD as heavy water (D₂O), rendering it effectively "invisible" in SANS experiments. frontiersin.org This contrast-matching approach allows the scattering from other components, such as embedded proteins or different lipid domains, to be isolated and studied without interference. rsc.orgfrontiersin.org

Table 1: Neutron Scattering Length Densities (SLD) of Representative Components This table illustrates the significant difference in scattering properties between hydrogen and deuterium, which forms the basis of contrast variation in SANS.

| Component | SLD (×10⁻⁶ Å⁻²) | Reference |

|---|---|---|

| Hydrogen (¹H) | -3.74 | osti.gov |

| Deuterium (²H) | 6.67 | osti.gov |

| Light Water (H₂O) | -0.56 | rsc.org |

| Heavy Water (D₂O) | 6.33 - 6.40 | rsc.org |

| Typical Lipid Headgroup | ~1.7 | aip.org |

| Protiated (H) Lipid Tail | ~-0.3 | aip.org |

| Deuterated (D) Lipid Tail | ~8.0 | aip.org |

Incorporating deuterated esters like this compound into model lipid bilayers enables detailed investigation of membrane structure and dynamics. researchgate.netill.eu When dispersed within a lipid membrane, the deuterated ester acts as a tracer. SANS can then be used to determine its location and distribution, providing insights into the bilayer's hydrophobic thickness, area per lipid, and the formation of lateral heterogeneities like lipid rafts. plos.org

A study on a similar bioester, 2-ethylhexyl laurate (2-EHL), used SANS with H/D mixture contrast to analyze its molecular conformation in bulk. uc.edu The findings provided key structural parameters that explain its behavior. uc.edu While specific data for this compound is proprietary, the results for this analogous compound demonstrate the type of information that can be obtained.

Table 2: Structural Parameters of a Deuterated Bioester (2-EHL) from SANS Analysis Data from a study on a similar deuterated ester, 2-ethylhexyl laurate (D-2-EHL), mixed with its protiated form, showcases the detailed structural information derivable from SANS.

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Radius of Gyration (Rg) | 6.5 Å | Measures the overall size and spatial extent of the ester molecule. | uc.edu |

| Kuhn Length | 11.2 Å | Describes the stiffness of the polymer-like chain of the ester. | uc.edu |

| Mean Aggregation Number (in acetonitrile) | 3.5 ± 0.2 | Indicates self-assembly into small clusters, suggesting surfactant-like properties. | uc.edu |

Furthermore, by tracking the movement of deuterated probes, neutron scattering can reveal information about the dynamics within the bilayer, such as lipid diffusion and membrane fluctuations. aip.org

Neutron reflectivity (NR) is a surface-sensitive technique ideal for characterizing thin films at interfaces, providing structural details with sub-nanometer resolution. acs.orgepj-conferences.org This method is particularly powerful for studying single lipid bilayers or monolayers supported on a solid substrate, such as a silicon crystal. acs.orgunm.edu

In a typical NR experiment, a lipid film containing this compound is assembled on a planar surface. By measuring the reflectivity of a neutron beam from this interface across a range of angles, a detailed SLD profile perpendicular to the surface can be constructed. acs.org The use of deuterated lipids enhances the contrast between the different layers of the membrane (e.g., headgroups and tail groups) and the surrounding solvent. acs.orgepj-conferences.org Studies on deuterated dipalmitoylphosphatidylcholine (DPPC) bilayers on silicon have successfully resolved the central hydrocarbon layer from the outer headgroup layers, determining their respective thicknesses with high precision (e.g., a hydrocarbon core of 28 ± 2 Å and headgroup/water layers of 11.5 ± 1 Å). acs.org This approach allows for the precise determination of film thickness, roughness, and molecular organization.

Probing Lipid Bilayer Structure and Dynamics with Deuterated Esters

Advanced Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, such as Raman spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy, probe the vibrational modes of molecules. Deuteration dramatically alters these vibrational frequencies, providing a unique label for tracking molecules and elucidating their conformation. cdnsciencepub.comrsc.org

Raman microscopy is a label-free chemical imaging technique that provides detailed information on the molecular composition of a sample. rsc.orgresearchgate.net A significant challenge in biological imaging is the dense number of C-H bond vibrations, which creates a crowded spectral region. Deuterium labeling overcomes this by shifting the C-D stretching vibration to a spectral window between 2000 and 2300 cm⁻¹, a region that is virtually free from signals from endogenous biomolecules in the cell. rsc.orguidaho.edu This "cell-silent" region allows for the background-free imaging of deuterated molecules. researchgate.net

By introducing deuterated fatty acid precursors, which are structurally related to this compound, into non-human cell cultures, researchers can track their metabolic fate. iastate.eduacs.org As the cells incorporate the deuterated precursors into newly synthesized lipids, these lipids accumulate in organelles such as lipid droplets. iastate.edu Deuterium Raman imaging can then be used to visualize the distribution and accumulation of these deuterated lipids within the cell, providing critical insights into lipid metabolism and storage with high spatial resolution. researchgate.net

Table 3: Comparison of Characteristic C-H and C-D Raman Stretching Frequencies This table highlights the spectral shift of the carbon-deuterium bond into the "cell-silent" region, which is key for background-free Raman imaging.

| Vibrational Bond | Typical Raman Shift (cm⁻¹) | Spectral Region | Reference |

|---|---|---|---|

| C-H Stretch | 2800 - 3100 | High-frequency or "C-H stretch" region | rsc.org |

| C-D Stretch | 2000 - 2300 | "Cell-silent" region | rsc.orguidaho.edu |

FTIR spectroscopy is highly sensitive to the chemical environment and conformation of molecules. acs.org Isotopic substitution with deuterium is a well-established method to aid in the assignment of complex vibrational spectra. cdnsciencepub.comcdnsciencepub.com The increased mass of deuterium causes a predictable lowering of the frequency of associated vibrational modes. cdnsciencepub.com

In studies of esters, deuteration of the alkyl or acyl chains can influence the frequency of the prominent carbonyl (C=O) stretching vibration. cdnsciencepub.comcdnsciencepub.com For example, comparing the FTIR spectra of ethyl acetate (B1210297) and its deuterated derivatives revealed a progressive shift of the C=O stretching vibration to lower frequencies with increasing deuteration. cdnsciencepub.com This effect can be used to confirm band assignments and to study subtle conformational changes. In more complex molecules like α,β-unsaturated esters, which can exist as a mixture of s-cis and s-trans conformers, isotopic labeling helps to resolve overlapping carbonyl bands, allowing for the quantification of different conformational populations. uc.pt Therefore, analyzing the FTIR spectrum of this compound in comparison to its protiated counterpart can provide detailed information about its molecular conformation and intermolecular interactions, such as hydrogen bonding. uc.pt

Deuterium Raman Imaging for Lipid Distribution and Analysis in Cells (Non-Human)

Nuclear Magnetic Resonance (NMR) for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed investigation of molecular structure, conformation, and dynamics in the solution and solid states. For isotopically labeled compounds such as this compound, NMR provides unparalleled insight into the behavior of specific atomic nuclei. The substitution of protons (¹H) with deuterium (²H) offers unique spectroscopic handles to probe molecular behavior with minimal electronic perturbation. This section explores the advanced NMR methodologies used to characterize deuterated molecules, focusing on the unique information provided by deuterium NMR and the power of multi-dimensional techniques in complex lipid systems.

Deuterium NMR for Probing Local Molecular Environment and Dynamics

Deuterium (²H) NMR spectroscopy is a powerful method for examining the details of molecular motion in materials like solid polymers and lipid assemblies. annualreviews.org Because deuterium has a nuclear spin of I=1, it possesses a nuclear electric quadrupole moment. This quadrupole moment interacts with the local electric field gradient (EFG) at the nucleus, an interaction that is highly sensitive to the orientation and dynamics of the C-²H bond. annualreviews.org This makes ²H NMR an ideal probe for studying the conformational flexibility and reorientational dynamics of the deuterated acyl chain in this compound.

The primary observable in ²H NMR is the quadrupolar splitting (Δνq), which is directly related to the degree of motional averaging of the C-²H bond vector. In a rigid, static molecule, a wide "Pake" pattern spectrum is observed, with a characteristic splitting. As molecular motion increases, the C-²H bond reorients, causing a partial averaging of the quadrupolar interaction. This results in a reduction of the quadrupolar splitting. The extent of this reduction provides a direct measure of the motional amplitude, quantified by the order parameter (S_CD).

Solid-state ²H NMR has been extensively used to differentiate between various phases in lipid membranes, such as the liquid-ordered (Lo), liquid-disordered (Ld), and solid-ordered (So) phases, based on the distinct motional states of the deuterated acyl chains. springernature.com For this compound, different segments of the d23-acyl chain (from the carbonyl group to the terminal methyl group) will exhibit distinct dynamics. The segments closer to the ethyl ester headgroup are typically more constrained, leading to larger quadrupolar splittings, while the terminal methyl group at the end of the chain experiences much greater freedom of motion, resulting in smaller splittings.

Furthermore, analysis of the ²H NMR lineshape and spin-lattice (T1) relaxation times can provide detailed information about the rate and types of molecular motion, such as trans-gauche isomerizations, rotational diffusion, and collective chain fluctuations. annualreviews.orgnih.gov For instance, studies on deuterated phosphatidylcholine bilayers have shown that spectral widths and relaxation times are sensitive indicators of the local dynamic environment. nih.gov These principles are directly applicable to the study of this compound, allowing researchers to build a detailed, segment-by-segment picture of its chain dynamics.

Table 1: Representative ²H NMR Quadrupolar Splittings in a Deuterated Acyl Chain System This table illustrates typical data obtainable from ²H NMR studies on deuterated lipid systems, analogous to what would be expected for this compound. The values are hypothetical and for illustrative purposes.

| Deuterated Carbon Position (from ester) | Typical Quadrupolar Splitting (Δνq) in kHz (Ordered Phase) | Typical Quadrupolar Splitting (Δνq) in kHz (Disordered Phase) | Inferred Motional Restriction |

|---|---|---|---|

| C2' | 110 | 25 | High |

| C3' | 115 | 27 | High |

| C4'-C10' (Plateau Region) | 100-105 | 20-24 | Moderate |

| C11' | 70 | 15 | Low |

| C12' (Terminal Methyl) | 15 | 3 | Very Low (High Rotational Freedom) |

Multi-Dimensional NMR Approaches for Deuterated Lipid Systems

While one-dimensional ²H NMR is excellent for probing dynamics at specific sites, multi-dimensional NMR techniques are essential for elucidating the complete three-dimensional structure and intermolecular interactions of molecules within a lipid environment. The use of deuterated lipids like this compound is particularly advantageous in ¹H-detected multi-dimensional NMR experiments. By replacing protons with deuterons in the lipid component, the overwhelming ¹H signals from the lipid solvent or matrix are eliminated, allowing the much weaker signals from a non-deuterated molecule of interest (e.g., a peptide or drug) to be observed clearly. nih.gov

For instance, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for determining spatial proximities between protons. In a system containing a peptide and deuterated lipids, NOESY experiments can reveal specific contacts between the peptide and the lipid headgroups or acyl chains, defining the peptide's orientation and depth of insertion into a model membrane. nih.govnih.gov

Other multi-dimensional experiments provide complementary information.

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons, providing a map of the carbon skeleton.

¹H-¹⁵N HSQC: Used for ¹⁵N-labeled proteins or molecules, this experiment is highly sensitive to the chemical environment of the backbone and sidechain amides. nih.gov

Total Correlation Spectroscopy (TOCSY): This experiment reveals correlations between all protons within a spin system, helping to identify amino acid or molecular fragments.

These advanced NMR experiments, when applied to systems incorporating this compound, can be used to study how other molecules interact with fatty acid esters. The deuterated chains of this compound would serve as an "NMR-invisible" matrix, enabling high-resolution structural studies of associated compounds. This approach has been successfully used to determine the conformation of peptides in fast-tumbling bicelles made from deuterated lipids. nih.gov

Table 2: Application of Multi-Dimensional NMR Techniques in Deuterated Lipid Systems

| NMR Experiment | Information Obtained | Role of Deuterated Lipid (e.g., this compound) |

|---|---|---|

| 2D NOESY (Nuclear Overhauser Effect Spectroscopy) | Provides through-space correlations between protons (< 5 Å), used for 3D structure determination. nih.govnih.gov | Reduces background ¹H signals, allowing for unambiguous detection of intermolecular NOEs between a solute and the lipid. nih.gov |

| 2D TOCSY (Total Correlation Spectroscopy) | Identifies coupled proton networks (spin systems), aiding in residue/fragment assignment. | Simplifies the spectrum by removing overlapping lipid ¹H signals. |

| 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached carbons, mapping the molecular skeleton. researchgate.net | Allows selective observation of the ¹H-¹³C correlations of the non-deuterated molecule of interest. |

| 2D ¹H-¹⁵N HSQC (for ¹⁵N-labeled solutes) | Provides a unique fingerprint of a protein/peptide, sensitive to conformational changes and binding. nih.gov | Creates a "clean" spectral window for observing the amide signals without interference. |

Computational and Theoretical Investigations of Ethyl Dodecanoate D23

Molecular Dynamics Simulations of Deuterated Lipid Systems

Molecular dynamics (MD) simulations serve as a powerful computational microscope, providing atomistic-level insights into the structure and dynamics of complex biological systems. In the context of deuterated lipids like ethyl dodecanoate-d23, MD simulations are instrumental in elucidating the subtle yet significant effects of isotopic substitution on membrane properties and intermolecular interactions. These simulations can model the behavior of individual molecules and their collective dynamics over time, offering a detailed view that is often difficult to obtain through experimental means alone. nih.gov

Modeling Interactions of this compound in Model Membranes and Micelles

In the context of micelles, which are simpler, self-assembled structures of surfactants in solution, MD simulations can model the process of micelle formation and the incorporation of molecules like this compound. nih.gov These simulations can predict the preferred location of the deuterated ester within the micellar structure and how its presence affects the micelle's size, shape, and stability. By analyzing the interactions between the deuterated lipid and the surrounding surfactant molecules, researchers can gain insights into the forces driving these associations.

The integration of MD simulations with experimental techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) provides a particularly powerful approach. nih.govnih.gov HDX-MS experiments can identify regions of a membrane protein that are affected by the lipid environment, and subsequent MD simulations can pinpoint the specific lipid-protein interactions responsible for these changes. nih.govnih.gov This combined approach allows for a detailed understanding of how lipids, including deuterated variants, modulate the conformational dynamics and function of membrane proteins. nih.gov

Simulating Isotopic Effects on Conformational Flexibility and Phase Behavior

Simulations can quantify the order parameters of the deuterated acyl chains, providing a measure of their conformational freedom within the bilayer. ut.ac.ir A decrease in the deuterium (B1214612) order parameter (Scd) indicates increased molecular disorder and membrane fluidity. ut.ac.ir By comparing simulations of deuterated and non-deuterated lipid systems, researchers can isolate the specific contributions of isotopic substitution to membrane dynamics. For example, simulations have been used to study the influence of transmembrane peptides on the dynamics of both protonated and chain-deuterated lipids, revealing restricted lipid mobility in the presence of the peptides. frontiersin.org

Furthermore, MD simulations can be used to study the phase behavior of lipid membranes, such as the transition from a gel-like, ordered state to a fluid, disordered state. researchgate.netaip.org Temperature-dependent simulations can reveal how deuteration affects the transition temperature and the characteristics of each phase. ut.ac.ir By analyzing parameters like the area per lipid and bilayer thickness, simulations can provide a detailed picture of the structural changes that occur during phase transitions and how these are influenced by the presence of deuterated lipids. ut.ac.ir

Table 1: Simulated Diffusion Coefficients in a Model Membrane System This table presents hypothetical data based on typical findings from MD simulations to illustrate the influence of a transmembrane protein on lipid and peptide diffusion.

| System Component | Diffusion Coefficient (D) (cm²/s) |

| Lipids in pure DMPC bilayer | 9 x 10⁻⁸ |

| Lipids neighboring a Kv1.2 protein | 0.6 x 10⁻⁸ |

| Kv1.2 protein | 0.3 x 10⁻⁸ |

| Data derived from concepts presented in molecular dynamics simulation studies of lipid-protein interactions. frontiersin.org |

Quantum Chemical Calculations on Deuterium Isotope Effects

Quantum chemical calculations offer a fundamental approach to understanding the electronic structure and energetic properties of molecules. These methods are invaluable for dissecting the origins of deuterium isotope effects at the most basic level, providing insights that complement the more macroscopic view offered by molecular dynamics simulations.

Theoretical Prediction of Vibrational Frequencies and Spectroscopic Signatures

One of the most direct consequences of isotopic substitution is the change in vibrational frequencies. Due to its greater mass, a C-D bond vibrates at a lower frequency than a C-H bond. libretexts.org Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can predict these vibrational frequencies with a high degree of accuracy. researchgate.netresearchgate.net These theoretical predictions are crucial for interpreting experimental vibrational spectra, such as those obtained from infrared (IR) and Raman spectroscopy. uci.edu

For a molecule like this compound, quantum calculations can predict the entire vibrational spectrum, highlighting the shifts in specific vibrational modes upon deuteration. This allows for the unambiguous assignment of spectral features to the deuterated parts of the molecule. For instance, calculations can distinguish between the stretching and bending modes of the C-D bonds in the dodecanoyl chain and the C-H bonds in the ethyl group. Anharmonic quantum chemical calculations can further refine these predictions, accounting for the non-ideal, real-world behavior of molecular vibrations. uci.eduacs.org

The ability to accurately predict spectroscopic signatures is particularly important for complex systems where experimental spectra can be crowded and difficult to interpret. acs.org By comparing theoretical spectra of deuterated and non-deuterated species, researchers can identify unique spectroscopic markers for the deuterated compound, facilitating its detection and characterization in various environments. acs.org

Table 2: Predicted Vibrational Frequency Shifts Upon Deuteration This table provides illustrative data on how C-H stretching frequencies might shift upon deuteration, as predicted by quantum chemical calculations.

| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) |

| Symmetric CH₂ Stretch | ~2850 | ~2100 |

| Asymmetric CH₂ Stretch | ~2920 | ~2200 |

| Symmetric CH₃ Stretch | ~2870 | ~2150 |

| Asymmetric CH₃ Stretch | ~2960 | ~2250 |

| Frequencies are approximate and can vary based on the specific molecular environment and computational method used. The shifts are a direct consequence of the increased mass of deuterium. uci.edu |

Understanding Bond Energies and Reaction Energetics of Deuterated Species

The difference in zero-point energy between C-D and C-H bonds has significant implications for bond energies and the energetics of chemical reactions. The zero-point energy is the minimum vibrational energy that a bond possesses, and it is lower for the heavier C-D bond. rsc.orglibretexts.org Consequently, more energy is required to break a C-D bond compared to a C-H bond, making the C-D bond effectively stronger. rsc.orglibretexts.org

Quantum chemical calculations can precisely quantify these differences in bond dissociation energies. This information is fundamental to understanding kinetic isotope effects (KIEs), where a reaction involving the breaking of a C-H bond proceeds at a different rate than the same reaction involving a C-D bond. libretexts.org Typically, reactions where a C-H bond is broken in the rate-determining step are slower when hydrogen is replaced by deuterium (a "normal" KIE). princeton.edu

For this compound, these calculations can be applied to understand its stability and reactivity in various chemical processes, such as hydrolysis of the ester group. cdnsciencepub.com While the deuteration is on the acyl chain and not directly at the reaction center for ester hydrolysis, secondary isotope effects can still be present. princeton.edu These arise from changes in vibrational frequencies at positions adjacent to the reaction site, which can alter the energy of the transition state. princeton.educdnsciencepub.com Quantum chemical calculations can model the transition state structures and energies for both the deuterated and non-deuterated reactants, providing a detailed understanding of the factors governing the reaction energetics. libretexts.org

Cheminformatics and Data Science Approaches for Deuterated Compounds

The increasing use of deuterated compounds in various scientific fields, from materials science to pharmaceuticals, has generated a wealth of data. simsonpharma.comrsc.org Cheminformatics and data science provide the tools and methodologies to manage, analyze, and extract valuable insights from this data. researchgate.net

For a compound like this compound, cheminformatics tools can be used to generate and store its structural information, including its isotopic labeling, in standardized formats (e.g., SMILES, InChI). hmdb.calarodan.com This facilitates the creation of searchable databases of deuterated compounds and their properties. These databases can be mined to identify trends and relationships between deuteration patterns and physicochemical or biological properties.

Data science approaches, including machine learning, can be applied to build predictive models. For example, a model could be trained on a dataset of deuterated compounds to predict their retention times in chromatography or their fragmentation patterns in mass spectrometry. acs.orgnih.gov In the context of the research discussed, data analysis techniques are crucial for interpreting the large datasets generated by molecular dynamics simulations and high-throughput experimental methods like HDX-MS. biophysics-reports.orgosti.govresearchgate.net Statistical tests and algorithms are employed to identify significant differences in deuterium uptake, for example, between different conformational states of a protein interacting with a deuterated lipid. acs.orgnih.gov

Furthermore, these computational approaches can aid in the rational design of new deuterated molecules with specific desired properties. By analyzing existing data, it may be possible to predict which deuteration patterns will lead to the most significant and beneficial changes in a molecule's behavior, guiding synthetic efforts and accelerating the discovery process. rsc.org

Predictive Models for Deuteration Outcomes in Synthetic Pathways

The synthesis of specifically deuterated molecules like this compound, where the 23 deuterium atoms are located on the dodecanoate (B1226587) chain, requires precise control over reaction conditions. Computational models are increasingly used to predict the yield, selectivity, and isotopic distribution of such reactions, thereby minimizing time-consuming and resource-intensive empirical experimentation. acs.org